T-Butylcyclopentadiene
Overview
Description
T-Butylcyclopentadiene , also known as 5-tert-butylcyclopenta-1,3-diene , is a chemical compound with the molecular formula C₉H₁₄ . Its average mass is approximately 122.2 Da . This compound features a cyclopentadiene ring substituted with a tert-butyl group.
Synthesis Analysis
Di-terthis compound is synthesized by alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . This reaction introduces the tert-butyl group onto the cyclopentadiene ring.
Chemical Reactions Analysis
This compound serves as a precursor to various metal complexes. For instance, it is used in the synthesis of the olefin polymerization catalyst (Me₃C)₂C₅H₃TiCl₃ . Its reactivity is influenced by the tert-butyl group, which can participate in substitution reactions and other transformations.
Scientific Research Applications
Electrochemical Oxidation in Water Treatment :
- t-Butylcyclopentadiene has been studied in the context of electrochemical oxidation processes, particularly for the degradation of pollutants like tetracycline in water treatment. The electrochemical oxidation on a Ti/Ti4O7 anode, for example, demonstrated high efficiency and durability, indicating potential applications in treating antibiotic contamination in wastewater (Wang, Zhou, He, Zhang, 2018).
Polymer Solar Cells :
- Research into alternating copolymers of cyclopenta[2,1‐b;3,4‐b′]dithiophene (a related compound) and thieno[3,4‐c]pyrrole‐4,6‐dione for high-performance polymer solar cells has been conducted. This research is indicative of the role this compound derivatives could play in developing new materials for solar energy applications (Li, Tsang, Du, Scoles, Robertson, Zhang, Toll, Tao, Lu, Ding, 2011).
Organometallic Chemistry :
- This compound is used in the synthesis of organometallic compounds. For example, research has been conducted on dicyclopentadienyl(t-butyl)lutetium complexes, which are used in various applications including catalysis and materials science (Schumann, Reier, Dettlaf, 1983).
Polymer Systems :
- The compound has been studied in the context of thermally reversible polymer systems, particularly as a model for termination by cyclopentadienylation of olefin polymerization. This indicates its potential use in developing new polymer materials with unique properties (Kennedy, Castner, 1979).
Thermal Stability Studies :
- Studies on the thermal stability of organic peroxides, such as TMCH (1,1-bis(tert-Butylperoxy)-3,3,5-trimethylcyclohexane), which is used in manufacturing processes, have implications for the safe handling and storage of compounds related to this compound (Chen, Chen, Wang, Chiu, Shu, 2014).
Properties
IUPAC Name |
1-tert-butylcyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFVDKHZNWEXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348260 | |
Record name | T-BUTYLCYCLOPENTADIENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41539-65-5 | |
Record name | T-BUTYLCYCLOPENTADIENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYLCYCLOPENTADIENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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